

# ertugliflozin vs sitagliptin glycemic control comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

Get Quote

## Mechanisms of Action at a Glance

The tables below summarize the core characteristics and glycemic efficacy data for **Ertugliflozin** and Sitagliptin.

Table 1: Fundamental Drug Characteristics

| Feature           | Ertugliflozin (SGLT2 Inhibitor)                                                                                      | Sitagliptin (DPP-4 Inhibitor)                                                                                                                                                           |
|-------------------|----------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Class        | Sodium-Glucose Cotransporter 2 Inhibitor [1]                                                                         | Dipeptidyl Peptidase-4 Inhibitor [2] [3]                                                                                                                                                |
| Primary Mechanism | Inhibits glucose reabsorption in the kidney's proximal tubule, promoting urinary glucose excretion (glucosuria) [1]. | Inhibits the DPP-4 enzyme, increasing levels of active incretin hormones (GLP-1 and GIP), which stimulates glucose-dependent insulin secretion and suppresses glucagon release [4] [3]. |
| Pathway           | Insulin-independent [1]                                                                                              | Insulin-dependent [4]                                                                                                                                                                   |

Table 2: Glycemic Efficacy and Key Parameters from Clinical Studies

| Parameter                | Ertugliflozin (Data from Combination Studies)        | Sitagliptin (Data from Monotherapy & Combination Studies) |
|--------------------------|------------------------------------------------------|-----------------------------------------------------------|
| HbA1c Reduction          | -1.6% to -1.7% (in combination with Sitagliptin) [5] | -0.4% to -1.7% (as monotherapy or in combination) [6] [5] |
| Fasting Plasma Glucose   | Significant reduction (in combination) [5]           | Significant reduction [6]                                 |
| Postprandial Glucose     | Significant reduction (in combination) [5]           | Significant reduction [6] [4]                             |
| Effect on Body Weight    | Promotes weight loss [1] [5]                         | Weight-neutral [6]                                        |
| Effect on Blood Pressure | Reduces systolic blood pressure [1] [5]              | Not a primary effect                                      |

The following diagram illustrates the complementary mechanisms of action of these two drugs within the body.



[Click to download full resolution via product page](#)

## Detailed Experimental Data and Protocols

For research and development professionals, the methodology behind the cited data is crucial. Here are the details of key clinical trials.

**Table 3: Overview of Key Clinical Trials Cited**

| Trial / Study Name | Design & Participants | Intervention & Duration | Key Efficacy Endpoints & Assessment Methods |
|--------------------|-----------------------|-------------------------|---------------------------------------------|
|--------------------|-----------------------|-------------------------|---------------------------------------------|

| **VERTIS SITA [5]** | **Design:** Randomized, double-blind, placebo-controlled, multicenter. **Participants:** 291 patients with T2DM inadequately controlled on diet and exercise (Baseline HbA1c 8.0–10.5%). | **Groups:**

- **Ertugliflozin** 5 mg + Sitagliptin 100 mg
- **Ertugliflozin** 15 mg + Sitagliptin 100 mg
- Placebo **Duration:** 26 weeks | **Primary:** Change from baseline in HbA1c. **Secondary:** FPG, 2-h PPG (via Mixed Meal Tolerance Test), body weight, systolic BP. | | **Sitagliptin Monotherapy Study [6]** | **Design:** Prospective, observational. **Participants:** 35 patients with newly diagnosed T2DM. | **Intervention:** Sitagliptin 100 mg/day. **Duration:** 3 months. | **Assessments:** HbA1c, FPG, body mass index (BMI), waist circumference. Serum NEP levels were also measured via ELISA. |

## Beyond Glycemia: Additional Clinical Considerations

When evaluating these drugs, researchers should consider their broader clinical profiles:

- **Cardiovascular and Renal Effects:** SGLT2 inhibitors like **Ertugliflozin** have demonstrated significant cardioprotective and renoprotective benefits, reducing hospitalizations for heart failure and slowing the progression of chronic kidney disease, which extends their utility beyond glycemic control [1] [7]. Sitagliptin has a neutral cardiovascular safety profile [8].
- **Combination Therapy Rationale:** The combination of **Ertugliflozin** and Sitagliptin is supported by bioequivalence studies for fixed-dose combinations [9] and clinical trials showing superior glycemic efficacy compared to either agent alone. This combination leverages complementary mechanisms to target multiple pathophysiological defects in T2DM [5] [8].

In summary, for the research and development audience:

- **Ertugliflozin** offers an insulin-independent pathway to glycemic control with the added benefits of weight loss, blood pressure reduction, and proven cardiorenal protection.
- **Sitagliptin** provides an insulin-dependent approach through the incretin system, is weight-neutral, and has a well-established safety profile.
- The most robust clinical data supports their **use in combination**, resulting in additive HbA1c reductions and complementary metabolic benefits.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - NCBI - NIH [ncbi.nlm.nih.gov]
2. Monograph for Professionals - Drugs.com Sitagliptin [drugs.com]
3. Mechanism of molecular interaction of sitagliptin with ... [sciencedirect.com]
4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
5. and Ertugliflozin Co-initiation in Patients with Type... Sitagliptin [link.springer.com]
6. Impact of Sitagliptin on Nephilysin and Glycemic Control in ... [pmc.ncbi.nlm.nih.gov]
7. SGLT2 inhibitors: Beyond glycemic control [sciencedirect.com]
8. BRIDGE-DS study: evaluating the effectiveness and safety ... [pmc.ncbi.nlm.nih.gov]
9. Bioequivalence of Ertugliflozin/Sitagliptin Fixed-Dose ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [ertugliflozin vs sitagliptin glycemic control comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002102#ertugliflozin-vs-sitagliptin-glycemic-control-comparison>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)